1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione
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Overview
Description
1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione is a synthetic organic compound characterized by the presence of a chlorophenyl group, trifluoromethyl group, and a butane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetic acid and acetone under acidic conditions. The reaction proceeds through a series of steps, including condensation and cyclization, to yield the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to improve efficiency and scalability. Purification of the final product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases. It is studied for its role in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of biochemical processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The chlorophenyl group contributes to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-4,4,4-trifluorobutan-1-one: Similar structure but lacks the dione moiety.
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone: Contains a shorter carbon chain and different functional groups.
4-Chlorophenyl trifluoromethyl ketone: Similar functional groups but different overall structure.
Uniqueness: 1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione is unique due to the presence of both the trifluoromethyl and dione moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H8ClF3O2 |
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Molecular Weight |
264.63 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione |
InChI |
InChI=1S/C11H8ClF3O2/c1-6(10(17)11(13,14)15)9(16)7-2-4-8(12)5-3-7/h2-6H,1H3 |
InChI Key |
GHPZRCWCIXXAEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)C(=O)C(F)(F)F |
Origin of Product |
United States |
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